molecular formula C16H23N7 B2838735 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415534-99-3

6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No. B2838735
CAS RN: 2415534-99-3
M. Wt: 313.409
InChI Key: JIYHKLNLJFRSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of various enzymes and receptors. For instance, the inhibition of PDE5 leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells, which is the basis for its use in the treatment of erectile dysfunction. Similarly, the inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine are diverse and depend on the specific enzyme or receptor that is inhibited. For instance, the inhibition of PDE5 leads to vasodilation, which improves blood flow and oxygenation in various tissues. The inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments include its high potency and selectivity for specific enzymes and receptors. This compound can be used to study the biochemical and physiological effects of inhibiting specific enzymes and receptors, which can provide insights into the mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

The future directions for the use of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in scientific research are diverse and include the following:
1. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, asthma, and inflammation.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Investigation of the potential side effects and toxicity of this compound in various animal models.
5. Development of new analogs of this compound that have improved potency and selectivity for specific enzymes and receptors.
Conclusion:
In conclusion, 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. The inhibition of specific enzymes and receptors by this compound has potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved using various methods. One of the commonly used methods is the reaction of 6-ethyl-4-(4-fluorophenyl)pyrimidin-2-amine with N,N-dimethylpiperazine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yield and purity.

Scientific Research Applications

The 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has potential applications in scientific research. This compound has been reported to have inhibitory effects on various enzymes and receptors, including phosphodiesterase 5 (PDE5), adenosine receptor A2A, and dopamine receptor D2. These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including erectile dysfunction, Parkinson's disease, and cancer.

properties

IUPAC Name

6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-13-11-16(18-12-17-13)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHKLNLJFRSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.